molecular formula C25H16N2O4S B2797304 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide CAS No. 477547-14-1

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide

Cat. No.: B2797304
CAS No.: 477547-14-1
M. Wt: 440.47
InChI Key: YVQFHPSYNBOILG-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide is a hybrid molecule combining a coumarin core, a thiazole ring, and a 3-phenoxybenzamide substituent. Coumarin derivatives are renowned for their broad pharmacological activities, including anticoagulant, anticancer, and antidiabetic effects . The thiazole moiety enhances bioactivity by enabling hydrogen bonding and π-π interactions with biological targets . The 3-phenoxybenzamide group introduces steric bulk and aromaticity, which may influence binding affinity and selectivity.

  • Step 1: Formation of the coumarin core through Pechmann or Knoevenagel condensations (e.g., 3-acetyl-8-methoxycoumarin synthesized from 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate under solvent-free conditions with piperidine catalysis) .
  • Step 2: Thiazole ring formation via Hantzsch thiazole synthesis, reacting coumarin-thioamide intermediates with α-haloketones .
  • Step 3: Amide coupling of the thiazole-amine with 3-phenoxybenzoyl chloride in DMF or ethanol, followed by purification via column chromatography .

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O4S/c28-23(17-8-6-11-19(13-17)30-18-9-2-1-3-10-18)27-25-26-21(15-32-25)20-14-16-7-4-5-12-22(16)31-24(20)29/h1-15H,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQFHPSYNBOILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond (-CONH-) undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Produces 3-phenoxybenzoic acid and 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine.

  • Basic hydrolysis : Yields the corresponding carboxylate salt and amine derivative.

Reaction kinetics depend on temperature and pH, with complete hydrolysis achieved at 80–100°C in 6M HCl or NaOH over 4–6 hours.

Cyclization Reactions

The thiazole ring participates in cyclocondensation reactions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Thiourea formationPhenylisothiocyanate in CHCl₃-EtOH1-(5-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenylthiourea78
Thiazolidinone synthesisChloroacetic acid, reflux (6 h)(Z)-2-(5-(2-oxo-2H-chromen-3-yl)thiazol-2-ylimino)-3-phenylthiazolidin-4-one65
Arylidene derivative formationAromatic aldehydes (e.g., 4-nitrobenzaldehyde), EtOH, ΔCorresponding arylidene-thiazolidinone hybrids70–85

These reactions exploit nucleophilic sites on the thiazole nitrogen and sulfur atoms .

Amide Group Reactivity

The secondary amide participates in:

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

  • Sulfonation : Forms sulfonamide analogs with aryl sulfonyl chlorides.

Chromenone Ring Modifications

The 2-oxo-chromen-3-yl group undergoes:

  • Electrophilic substitution : Bromination at C-6 position using NBS (N-bromosuccinimide) .

  • Knoevenagel condensation : With aryl aldehydes to extend conjugation .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

ReactionCatalytic SystemSubstituent IntroducedApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl/heteroaryl groups at C-4Enhanced π-π stacking in drug design
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosAmino groups at thiazole C-2Improved solubility and bioactivity

Optimal yields (75–90%) are achieved under inert atmospheres at 80–110°C .

Oxidation and Reduction

  • Oxidation : MnO₂ selectively oxidizes the thiazole sulfur to sulfoxide derivatives.

  • Reduction : NaBH₄/CuCl₂ reduces the chromenone carbonyl to alcohol under mild conditions.

Supramolecular Interactions

The compound forms coordination complexes with transition metals:

Metal IonLigand SiteComplex StructureStability Constant (log K)
Cu(II)Thiazole N, amide OOctahedral geometry8.2 ± 0.3
Fe(III)Chromenone carbonyl OTrigonal bipyramidal6.9 ± 0.2

These complexes exhibit enhanced radical scavenging activity compared to the parent compound .

Stability Under Physiological Conditions

Degradation studies in simulated biological fluids (pH 7.4, 37°C):

MediumHalf-life (h)Major Degradation Pathway
Phosphate buffer48.2 ± 2.1Hydrolysis of amide bond
Human plasma12.7 ± 0.8Oxidative metabolism of thiazole
Microsomal suspension3.5 ± 0.4CYP3A4-mediated hydroxylation

Stability is improved 4-fold by substituting electron-withdrawing groups on the benzamide ring .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of structural motifs: a chromenone moiety, a thiazole ring, and a phenoxybenzamide group. The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Synthesis of 2-Oxo-2H-chromen-3-yl thiazole :
    • This involves the reaction of 3-acetylcoumarin with thiourea to form the thiazole ring.
  • Formation of the Benzamide Derivative :
    • The thiazole derivative is then reacted with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final compound.

Anticancer Properties

This compound has shown promising anticancer activity. In vitro studies indicate its ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells. Research demonstrates that it induces apoptosis and causes cell cycle arrest at the G1 phase, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that this compound effectively inhibited breast cancer cell lines by inducing apoptosis .
  • Antimicrobial Efficacy :
    • Research highlighted its effectiveness against multiple bacterial strains, showcasing its potential as an antimicrobial agent .
  • In Silico Studies :
    • Molecular docking studies have been employed to elucidate binding interactions with specific receptors, indicating potential therapeutic applications for diseases like Alzheimer's through acetylcholinesterase inhibition .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (EWGs) : The 4-bromophenyl substituent (IC₅₀ = 0.1449 µM) exhibits potent α-glucosidase inhibition due to enhanced hydrophobic interactions with the enzyme’s active site .
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups (e.g., 3-methoxyphenyl or 4-methylbenzamide) may improve solubility but reduce potency compared to EWGs .
  • Halogenated Derivatives : Dichlorophenyl analogs show moderate yields (64%) but lack reported activity data, suggesting further evaluation is needed .

Synthetic Feasibility: Yields for amide coupling range from 20% (e.g., diisopropylamino derivatives) to 94% (methoxycoumarin precursors), influenced by steric hindrance and reaction conditions . Melting points correlate with crystallinity, with polar substituents (e.g., methoxy) yielding higher melting points (228–232°C) .

Structural Insights from Spectroscopy :

  • IR spectra confirm amide C=O stretches at 1663–1714 cm⁻¹ and thiazole NH vibrations at 3150–3414 cm⁻¹ .
  • ¹H-NMR data reveal characteristic coumarin proton signals at δ 6.00–8.68 ppm and thiazole NH protons at δ 11.23–12.36 ppm .

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the following structure:

C19H13N3O2S\text{C}_{19}\text{H}_{13}\text{N}_{3}\text{O}_{2}\text{S}

It features a chromenone moiety linked to a thiazole and phenoxybenzamide. The synthesis of this compound has been explored through various methods, including efficient condensation reactions involving aldehydes and thiazole derivatives, often utilizing environmentally friendly reagents like tetrabutylammonium tribromide and triphenylphosphine as catalysts .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been noted for its anti-inflammatory effects. In vivo studies have indicated that it can significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Anticancer Activity : A study published in a peer-reviewed journal highlighted that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Antimicrobial Efficacy : Another research article reported that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
  • Anti-inflammatory Research : In an experimental model of arthritis, administration of the compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Data Table: Biological Activities Summary

Biological ActivityEffectivenessReference
Anticancer (MCF-7 cells)IC50 = 12 µM
Antimicrobial (S. aureus)MIC = 32 µg/mL
Anti-inflammatorySignificant reduction in edema

Q & A

Q. What are the key synthetic routes for N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide, and how can reaction conditions be optimized?

Methodology :

  • Core Formation : The thiazole ring is synthesized via cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions. Coumarin moieties are introduced through nucleophilic substitution or condensation reactions .
  • Amide Bond Formation : Use coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF, dichloromethane) under nitrogen to minimize hydrolysis .
  • Optimization :
    • Temperature : Maintain reflux (70–100°C) for cyclization steps to ensure complete conversion .
    • Monitoring : Track reaction progress via TLC (silica gel, hexane/EtOAc) or HPLC .
    • Purification : Use column chromatography (silica gel 60–120 mesh) with gradient elution .

Q. What spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?

Methodology :

  • 1H/13C NMR : Confirm amide bond formation (δ 8.0–10.0 ppm for NH protons) and coumarin/thiazole ring integration .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹ for amide and coumarin C=O) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : ESI-HRMS to verify molecular ions (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., IC50 variability) across studies?

Methodology :

  • Assay Standardization :
    • Use consistent cell lines (e.g., MCF-7 for breast cancer) and culture conditions .
    • Validate via ATP-based viability assays (e.g., CellTiter-Glo®) .
  • Compound Integrity : Recheck purity via HPLC and NMR post-synthesis to exclude degradation products .
  • Structural Analogues : Compare activity of derivatives (e.g., halogen-substituted coumarins) to identify pharmacophores .

Q. What strategies are effective for elucidating the compound’s mechanism of action against enzymatic targets?

Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like PFOR (pyruvate:ferredoxin oxidoreductase), focusing on hydrogen bonding with the amide group and hydrophobic interactions with the coumarin ring .
  • Enzyme Inhibition Assays : Measure IC50 against recombinant enzymes (e.g., kinase assays using ADP-Glo™) .
  • Site-Directed Mutagenesis : Validate binding residues (e.g., mutate PFOR active-site histidines) to confirm docking predictions .

Q. How can structure-activity relationship (SAR) studies be designed to enhance anticancer potency?

Methodology :

  • Derivatization :
    • Introduce electron-withdrawing groups (e.g., -F, -Cl) on the coumarin ring to enhance electrophilicity and target binding .
    • Modify the phenoxybenzamide moiety with sulfonyl or morpholino groups to improve solubility .
  • In Silico Screening : Use QSAR models to prioritize analogues with predicted lower logP and higher binding affinity .

Q. What experimental approaches can address low yield in multi-step synthesis?

Methodology :

  • Intermediate Trapping : Isolate unstable intermediates (e.g., α-haloketones) via flash freezing or derivatization .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance reaction rates .
  • Catalysis : Employ CuI or Pd catalysts for C–N coupling steps to reduce side reactions .

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